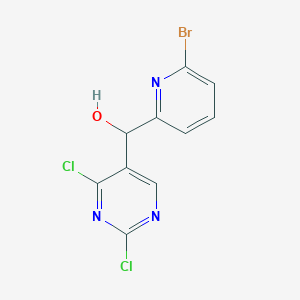
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol is a complex organic compound that features both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 2,4-dichloro-5-pyrimidinemethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (6-Bromo-pyridin-2-yl)-methylamine
- (6-Bromo-pyridin-2-yl)-isopropyl-amine
- (6-Bromo-pyridin-2-yl)-cyclopropyl-amine
Uniqueness
Compared to similar compounds, (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol is unique due to the presence of both pyridine and pyrimidine rings, along with bromine and chlorine substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C10H6BrCl2N3O |
|---|---|
分子量 |
334.98 g/mol |
IUPAC 名称 |
(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C10H6BrCl2N3O/c11-7-3-1-2-6(15-7)8(17)5-4-14-10(13)16-9(5)12/h1-4,8,17H |
InChI 键 |
CDEFSGMPSPCSAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C(C2=CN=C(N=C2Cl)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[Cyano(4-hydroxynonyl)amino]-2-methylheptanoic acid](/img/structure/B8575226.png)
![3-[4-(Methyloxy)-3-nitrophenyl]pyridine](/img/structure/B8575228.png)



![6-Bicyclo[2.2.1]hept-5-en-2-yl-hexylamine](/img/structure/B8575272.png)







